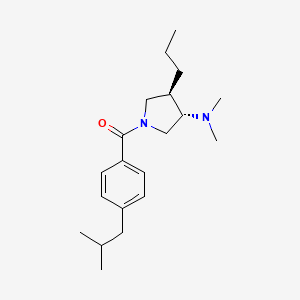![molecular formula C12H11N5O2 B5578019 3-[5-(2-ethyl-4-methyl-1,3-oxazol-5-yl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5578019.png)
3-[5-(2-ethyl-4-methyl-1,3-oxazol-5-yl)-1,2,4-oxadiazol-3-yl]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves various strategies, including the reaction of oxadiazole oxides with concentrated acids to form oxadiazolo[3,4-d]pyridazine trioxides and other high-energy compounds, albeit with low thermal stability. These reactions showcase the versatility and reactivity of oxadiazole and pyridazine derivatives under different chemical conditions (Ogurtsov et al., 2018).
Molecular Structure Analysis
Structural characterization of these compounds reveals planar molecules with unusual bond lengths and angles, highlighting the influence of molecular structure on their physical and chemical properties. Single-crystal X-ray diffraction analysis provides detailed insights into their crystal packing, which often involves strong π-π stacking and hydrogen bonding interactions, leading to high crystal densities and stability (Ogurtsov et al., 2018).
Chemical Reactions and Properties
These compounds participate in a wide range of chemical reactions, including oxidation, cyclization, and condensation reactions, which can be leveraged to synthesize various derivatives with potential pharmaceutical and material applications. The versatility in chemical reactions highlights the potential of these compounds in synthetic chemistry (Ogurtsov et al., 2018).
Physical Properties Analysis
The physical properties of these compounds, such as crystal density and stability, are closely tied to their molecular and crystal structures. The strong intermolecular interactions in their crystal packing contribute to their high density and stability, making them suitable for applications that require materials with specific physical characteristics (Ogurtsov et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity and stability under various conditions, are pivotal for their applications in synthesis and material science. These properties are influenced by the electronic structure of the molecules, which can be modified through functionalization to tailor their reactivity for specific applications (Ogurtsov et al., 2018).
Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
- Synthesis and Antibacterial Evaluation of Novel Compounds : A study by Azab, Youssef, and El‐Bordany (2013) focused on the synthesis of new heterocyclic compounds, including derivatives like 3-[5-(2-ethyl-4-methyl-1,3-oxazol-5-yl)-1,2,4-oxadiazol-3-yl]pyridazine, for their potential use as antibacterial agents. Eight of these compounds were found to have high antibacterial activities.
Antiviral Applications
- Conversion of Furans into Heterocyclic Systems with Antiviral Activity : The work of Hashem et al. (2007) described the conversion of 2(3H)-furanones into various heterocyclic systems, including pyridazinones, oxadiazoles, and triazoles, all bearing a pyrazolyl moiety. Some of these compounds showed promising antiviral activities against Hepatitis A Virus (HAV) and Herpes Simplex Virus (HSV-1).
Anticancer Applications
- Novel Hydrazone and Azole Functionalized Derivatives as Anticancer Agents : A study conducted by Nagender et al. (2016) synthesized a series of novel pyrazolo[3,4-b]pyridine based compounds, related to 3-[5-(2-ethyl-4-methyl-1,3-oxazol-5-yl)-1,2,4-oxadiazol-3-yl]pyridazine, which exhibited anticancer activity against several human cancer cell lines.
Synthesis of High Energy Compounds
- Synthesis of Oxadiazolo[3,4-d]pyridazine Trioxides : Research by Ogurtsov et al. (2018) involved the efficient synthesis of [1,2,5]oxadiazolo[3,4-d]pyridazine trioxides, which represent new high energy compounds. This research is relevant for understanding the chemical properties and potential applications of related compounds.
Antimicrobial Activity
- Synthesis and Antimicrobial Evaluation of Oxadiazole Derivatives : The study by Jafari et al. (2017) investigated the synthesis of 1,3,4-oxadiazoles and their antimicrobial activities. The findings are pertinent for understanding the antimicrobial potential of similar compounds.
Eigenschaften
IUPAC Name |
5-(2-ethyl-4-methyl-1,3-oxazol-5-yl)-3-pyridazin-3-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O2/c1-3-9-14-7(2)10(18-9)12-15-11(17-19-12)8-5-4-6-13-16-8/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCZOAWVXXAUXQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(O1)C2=NC(=NO2)C3=NN=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[(2S,4S)-4-fluoro-1-(2-methyl-3-furoyl)pyrrolidin-2-yl]methyl}-2-methylbenzenesulfonamide](/img/structure/B5577951.png)
![2-[5-(2-methyltetrahydrofuran-2-yl)-3-(2-methyl-1,3-thiazol-4-yl)-1H-1,2,4-triazol-1-yl]benzoic acid](/img/structure/B5577957.png)
![4-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-3-ylcarbonyl]-2,8-dimethylquinoline dihydrochloride](/img/structure/B5577959.png)

![4-[(4-methylphenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide](/img/structure/B5577981.png)

![N-cyclobutyl-2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B5577997.png)
![N,N'-{[4-(benzyloxy)-3-methoxyphenyl]methylene}diacetamide](/img/structure/B5577999.png)
![9-(5-isopropyl-2-methyl-3-furoyl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5578000.png)

![3-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}pyridine](/img/structure/B5578009.png)

![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(3-pyridinylmethylene)acetohydrazide](/img/structure/B5578039.png)
![5-[(2,4-dimethylphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B5578041.png)